molecular formula C19H15F2N3O3S B2413480 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1226434-89-4

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2413480
CAS No.: 1226434-89-4
M. Wt: 403.4
InChI Key: ADZPBJGMKKXGQR-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the allylthio group: This step involves the substitution of a suitable leaving group with an allylthiol reagent under basic conditions.

    Functionalization of the phenyl rings: The difluoromethoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The phenyl rings can undergo further substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Catalysts: Acid catalysts for imidazole ring formation, base catalysts for allylthio substitution.

Major Products

    Sulfoxides and sulfones: From oxidation of the allylthio group.

    Amines: From reduction of the nitro group.

    Substituted phenyl derivatives: From further substitution reactions.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(allylthio)-1-phenyl-5-(3-nitrophenyl)-1H-imidazole: Lacks the difluoromethoxy group.

    1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole: Lacks the allylthio group.

    2-(allylthio)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-imidazole: Has a methoxy group instead of a difluoromethoxy group.

Uniqueness

The presence of both the allylthio and difluoromethoxy groups in 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions with biological targets.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-10-28-19-22-12-17(13-4-3-5-15(11-13)24(25)26)23(19)14-6-8-16(9-7-14)27-18(20)21/h2-9,11-12,18H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZPBJGMKKXGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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